molecular formula C19H15FN2O4S B3400404 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040661-49-1

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3400404
CAS RN: 1040661-49-1
M. Wt: 386.4 g/mol
InChI Key: AQHAEVORBNNUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), which is a key enzyme involved in many cellular processes.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide in scientific research. One direction is to study the effects of PLD inhibition on cancer cells. PLD has been shown to be upregulated in many types of cancer, and its inhibition by 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide could be a potential therapeutic approach. Another direction is to study the effects of PLD inhibition on neurodegenerative diseases. PLD has been shown to be involved in the pathogenesis of several neurodegenerative diseases, and its inhibition by 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide could be a potential therapeutic approach. Finally, the development of more potent and selective PLD inhibitors could lead to a better understanding of the role of PLD in cell biology.

Scientific Research Applications

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is involved in many cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has been used to study the effects of PLD inhibition on these processes, which has led to a better understanding of the role of PLD in cell biology.

properties

IUPAC Name

3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-14-3-1-4-16(11-14)27(24,25)21-15-7-6-13-8-9-22(17(13)12-15)19(23)18-5-2-10-26-18/h1-7,10-12,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHAEVORBNNUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
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3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
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3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 5
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 6
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

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